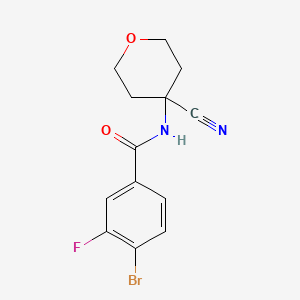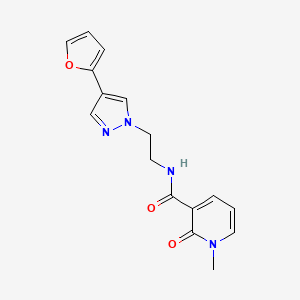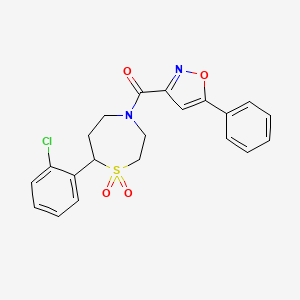
4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential in scientific research. This compound is a member of the benzamide family and is known for its unique properties, which make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins, which are involved in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, studies have shown that this compound can affect the activity of certain enzymes and proteins, which are involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide in lab experiments is its unique properties, which make it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide. One potential direction is to investigate the role of this compound in disease development. Another potential direction is to explore the use of this compound as a potential therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion:
This compound is a valuable tool for studying various biological processes. Its unique properties make it a valuable tool for scientific research, and there are several future directions for research involving this compound. However, its potential toxicity limits its use in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide involves several steps. The initial step involves the reaction of 4-bromo-3-fluoroaniline with 4-cyanooxan-4-yl chloride in the presence of a suitable base. This reaction results in the formation of an intermediate compound, which is then treated with benzoyl chloride to yield the final product.
Applications De Recherche Scientifique
The unique properties of 4-Bromo-N-(4-cyanooxan-4-YL)-3-fluorobenzamide make it a valuable tool for studying various biological processes. This compound has been used in scientific research to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the role of certain biological pathways in disease development.
Propriétés
IUPAC Name |
4-bromo-N-(4-cyanooxan-4-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrFN2O2/c14-10-2-1-9(7-11(10)15)12(18)17-13(8-16)3-5-19-6-4-13/h1-2,7H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCELQXGPEGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC(=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2909024.png)



![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2909031.png)



![3,4,9-trimethyl-7-(2-methylallyl)-1-(2-(piperidin-1-yl)ethyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2909036.png)



![1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol](/img/structure/B2909045.png)
